molecular formula C16H22N4O2S2 B2477473 2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole CAS No. 1105220-89-0

2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole

Cat. No.: B2477473
CAS No.: 1105220-89-0
M. Wt: 366.5
InChI Key: XEBAVHMLJOXEPO-UHFFFAOYSA-N
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Description

2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C16H22N4O2S2 and its molecular weight is 366.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Properties

  • The 1,3,4-thiadiazole core is recognized for its pharmacological significance in medicinal chemistry. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited significant biological activities. Notably, compounds with this core showed high DNA protective ability against oxidative damage and strong antimicrobial activity against S. epidermidis. One compound demonstrated cytotoxicity on PC-3 and MDA-MB-231 cancer cell lines, highlighting its potential for chemotherapy applications to minimize cytotoxicity against cancer cells (Gür et al., 2020).

Anti-Leishmanial Activity

  • A novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines were synthesized, introducing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety via click chemistry. These compounds were tested for their anti-leishmanial activity against the promastigote form of Leishmania major. The study found significant activity, with one compound notably reducing the number of intracellular amastigotes, indicating its potential as a candidate for anti-leishmanial drug development (Tahghighi et al., 2012).

Antituberculosis Activity

  • Synthesized 1,3,4-thiadiazole derivatives were evaluated for their antituberculosis activity against Mycobacterium tuberculosis. Some compounds showed promising activity, with variations in efficacy observed among different derivatives. This indicates the potential of 1,3,4-thiadiazole derivatives in developing new antituberculosis agents (Foroumadi et al., 2004).

Antimicrobial Drug Development

  • A new series of 1,3,4-thiadiazoles synthesized via a solvent-free method exhibited significant antimicrobial activity against a range of pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The study highlighted one compound, in particular, showing strong interactions in molecular docking studies against microbial enzymes, suggesting its potential as an antimicrobial drug candidate (Shehadi et al., 2022).

Properties

IUPAC Name

2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S2/c1-19-4-6-20(7-5-19)15-17-18-16(24-15)23-11-12-8-13(21-2)10-14(9-12)22-3/h8-10H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBAVHMLJOXEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(S2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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